Cas no 125764-79-6 (4-isocyanopyridine)

4-isocyanopyridine 化学的及び物理的性質
名前と識別子
-
- Pyridine, 4-isocyano-
- 4-isocyanopyridine
- EN300-1827142
- 125764-79-6
- SCHEMBL3413995
-
- インチ: InChI=1S/C6H4N2/c1-7-6-2-4-8-5-3-6/h2-5H
- InChIKey: SSZKKPYAIRMYHZ-UHFFFAOYSA-N
- ほほえんだ: [C-]#[N+]C1=CC=NC=C1
計算された属性
- せいみつぶんしりょう: 104.03752
- どういたいしつりょう: 104.037448136g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- PSA: 17.25
4-isocyanopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1827142-1.0g |
4-isocyanopyridine |
125764-79-6 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1827142-5.0g |
4-isocyanopyridine |
125764-79-6 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1827142-0.1g |
4-isocyanopyridine |
125764-79-6 | 0.1g |
$1031.0 | 2023-09-19 | ||
Enamine | EN300-1827142-0.25g |
4-isocyanopyridine |
125764-79-6 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1827142-0.5g |
4-isocyanopyridine |
125764-79-6 | 0.5g |
$1124.0 | 2023-09-19 | ||
Enamine | EN300-1827142-10.0g |
4-isocyanopyridine |
125764-79-6 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1827142-0.05g |
4-isocyanopyridine |
125764-79-6 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1827142-2.5g |
4-isocyanopyridine |
125764-79-6 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1827142-1g |
4-isocyanopyridine |
125764-79-6 | 1g |
$1172.0 | 2023-09-19 | ||
Enamine | EN300-1827142-5g |
4-isocyanopyridine |
125764-79-6 | 5g |
$3396.0 | 2023-09-19 |
4-isocyanopyridine 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
4-isocyanopyridineに関する追加情報
4-Isocyanopyridine: A Comprehensive Overview
4-Isocyanopyridine (CAS No. 125764-79-6) is a versatile organic compound with significant applications in various fields of chemistry. This compound, also known as pyridine-4-carbodiimide, belongs to the family of isocyanopyridines, which are derivatives of pyridine with an isocyanide group attached to the nitrogen atom. The structure of 4-isocyanopyridine consists of a pyridine ring with an isocyanide (-NC) group at the 4-position, making it a valuable intermediate in organic synthesis.
The synthesis of 4-isocyanopyridine can be achieved through several methods, including the reaction of pyridine derivatives with carbonyl compounds under specific conditions. Recent studies have highlighted the use of transition metal catalysts to enhance the efficiency and selectivity of these reactions. For instance, researchers have employed palladium-catalyzed coupling reactions to synthesize 4-isocyanopyridine with high yields and purity. These advancements have made 4-isocyanopyridine more accessible for industrial and research applications.
One of the most notable applications of 4-isocyanopyridine is in the field of pharmaceutical chemistry. It serves as an intermediate in the synthesis of various bioactive compounds, including antiviral and anticancer agents. For example, recent studies have demonstrated its role in the development of inhibitors for viral proteases, which are crucial targets for antiviral drug discovery. The ability of 4-isocyanopyridine to form stable bonds with amino groups makes it an ideal building block for constructing complex molecular architectures.
In addition to its role in drug discovery, 4-isocyanopyridine has found applications in materials science. It is used as a precursor for the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties, including high surface area and tunable pore sizes, which make them suitable for gas storage and catalysis. Recent research has explored the use of 4-isocyanopyridine in constructing MOFs with enhanced stability and functionality.
The chemical properties of 4-isocyanopyridine are also worth mentioning. It is a stable compound under normal conditions but can undergo various transformations under specific reaction conditions. For instance, it can react with alcohols to form ureas or with amines to form carbamates. These reactions are not only fundamental to organic synthesis but also highlight the versatility of 4-isocyanopyridine in different chemical systems.
From an environmental perspective, 4-isocyanopyridine exhibits low toxicity and minimal environmental impact when handled properly. Its stability ensures that it does not degrade easily under normal storage conditions, making it suitable for long-term use in industrial settings. However, like all chemicals, proper handling and disposal procedures should be followed to ensure safety and sustainability.
In conclusion, 4-isocyanopyridine (CAS No. 125764-79-6) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceuticals, and materials science. Its unique chemical properties and versatility make it an essential tool for researchers and industry professionals alike. As ongoing research continues to uncover new uses and improvements in its synthesis, 4-isocyanopyridine remains a key player in advancing modern chemistry.
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